

effects of passage number on NCI-H295R aldosterone production

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Compound of Interest

Compound Name: CYP11B2-IN-2

Cat. No.: B15135005

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NCI-H295R Aldosterone Production Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the NCI-H295R cell line to study aldosterone production. Particular focus is given to the effects of cell passage number on experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during NCI-H295R cell culture and steroidogenesis experiments.

Issue 1: Decreased or Inconsistent Aldosterone Production

Question: My NCI-H295R cells are showing a significant decrease in aldosterone secretion over time. What could be the cause?

Answer:

A reduction in aldosterone production in NCI-H295R cells is a frequently observed phenomenon, often attributable to an increasing number of cell passages.[1][2] Long-term culturing can lead to phenotypic drift and alterations in the steroidogenic capacity of the cells. [3]



Quantitative Impact of Passage Number on Aldosterone Secretion:

Passage Comparison	Aldosterone Secretion (µg/10 ⁶ cells)	Fold Change	Reference
Lower Passage	0.158 ± 0.006	-	[1][2]
Higher Passage	0.017 ± 0.001	~9.3-fold decrease	[1][2]

Troubleshooting Steps:

- Verify Passage Number: Always maintain accurate records of cell passage numbers. It is recommended to use cells within a limited passage range for critical experiments. Some studies suggest using cells for a minimum of five passages after thawing before initiating experiments.[4]
- Start a New Vial: If you are using high-passage cells (generally considered >25-30 passages, though this can vary), it is highly recommended to thaw a new, low-passage vial of cells from your cryopreserved stock.[5]
- Cell Line Authentication: Periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.[6][7]
- Standardize Culture Conditions: As outlined below, ensure strict adherence to consistent culture protocols, as variations in media and supplements can significantly impact steroidogenesis.[1]

Issue 2: High Variability in Aldosterone Production Between Experiments

Question: I am observing significant variability in aldosterone production in my NCI-H295R cells, even when I try to maintain the same conditions. What are the potential sources of this variability?

Answer:



In addition to passage number, several other factors can contribute to experimental variability in NCI-H295R cells.

 Substrain and Vendor Differences: Different substrains of NCI-H295R (e.g., H295R-S1, H295R-S2) exhibit vastly different basal aldosterone production levels.[3][8] Furthermore, cells obtained from different commercial vendors can also show significant differences in steroid secretion.[1][2]

Aldosterone Production by Different NCI-H295 Sublines:

Cell Line/Substrain	Aldosterone Production (pmol/mg protein/48h)	Reference
NCI-H295	119	[3][8]
H295A	1	[3][8]
H295R-S1	6	[3][8]
H295R-S2	826	[3][8]
H295R-S3	18	[3][8]
HAC13	139	[3][8]
HAC15	412	[3][8]
HAC50	1334	[3][8]

- Culture Medium Composition: The choice of culture medium and supplements can have a more than four-fold impact on cortisol secretion and also affects aldosterone production.[1][2] It is crucial to use the recommended and consistent medium formulation.
- Serum Variability: Different lots of serum can contain varying concentrations of hormones and growth factors, which can influence steroidogenesis.[9]

Troubleshooting Steps:

 Consistent Cell Source: For a series of experiments, use cells from the same vendor and substrain.



- Standardized Media and Supplements: Prepare a large batch of complete growth medium to use across multiple experiments to minimize variability from this source.
- Serum Lot Testing: If possible, test new lots of serum for their effect on basal steroid production before use in critical experiments.[9]
- Control for Cell Density: Plate cells at a consistent density for all experiments, as cell confluence can affect steroid output.

Frequently Asked Questions (FAQs)

Q1: What is the optimal passage number range for NCI-H295R cells for studying aldosterone production?

A1: While there is no universally defined optimal range, it is generally recommended to use NCI-H295R cells at a low passage number, ideally below 25. For sensitive and comparative studies, it is best to establish a specific passage number window (e.g., passages 5-15) and consistently use cells within that range.

Q2: How does long-term culture affect the gene expression related to steroidogenesis in NCI-H295R cells?

A2: Long-term culture and increasing passage numbers can lead to changes in the expression of key genes involved in steroidogenesis.[1] This can include alterations in the expression of enzymes such as CYP11B2 (aldosterone synthase).[3]

Q3: Are there alternatives to NCI-H295R cells that might be more stable for aldosterone production studies?

A3: Clonal cell lines derived from NCI-H295R, such as HAC13, HAC15, and HAC50, may offer a more stable steroidogenic phenotype over time in culture compared to the parental mixed population of H295R cells.[3][10] The HAC50 cell line, in particular, has been shown to produce high levels of aldosterone.[3][8]

Q4: My cells are not responding well to Angiotensin II stimulation. Could this be related to passage number?



A4: While a direct link between passage number and Angiotensin II (Ang II) response is not explicitly detailed in the provided search results, a general decline in specialized cell function with increasing passage is common. The expression of the Ang II receptor (AT1) could potentially change with long-term culture. NCI-H295R cells are known to respond to Ang II by increasing aldosterone production.[3][11] If you are observing a lack of response, it is advisable to first check the passage number and consider starting a new, low-passage culture.

Experimental Protocols

1. NCI-H295R Cell Culture

This protocol is based on recommendations from ATCC and published literature.

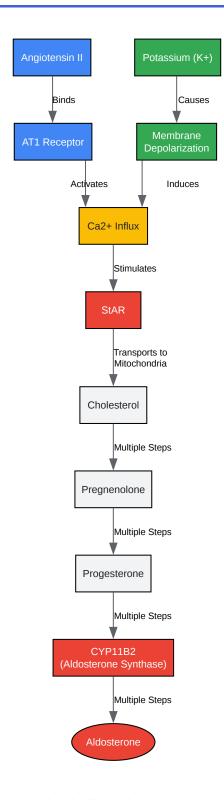
- Growth Medium:
 - Base Medium: DMEM/F12 (1:1 mixture).[12]
 - Supplements: 5% FBS, 0.00625 mg/mL insulin, 0.00625 mg/mL transferrin, 6.25 ng/mL selenium, 1.25 mg/mL bovine serum albumin, and 0.00535 mg/mL linoleic acid.[12]
 Alternatively, some protocols use Nu-Serum or Ultroser G.[3][13]
- Culture Conditions:
 - Temperature: 37°C
 - CO₂: 5%
- Subculturing:
 - Remove and discard the culture medium.
 - Briefly rinse the cell layer with a Ca²⁺/Mg²⁺-free phosphate-buffered saline (PBS).
 - Add Accutase or a 0.25% (w/v) Trypsin-0.53 mM EDTA solution and incubate until cells detach.[12][14]
 - Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension at approximately 125 x g for 5-10 minutes.[14]



- Resuspend the cell pellet in fresh growth medium and plate into new flasks at the desired density.
- 2. Aldosterone Production Assay
- Cell Plating: Plate NCI-H295R cells in multi-well plates at a predetermined density.
- Acclimation: Allow cells to adhere and grow for 24-48 hours.
- Treatment: Replace the growth medium with fresh medium containing the test compounds or vehicle control. For stimulation experiments, common agonists include Angiotensin II or potassium chloride (KCI).
- Incubation: Incubate the cells for a specified period, typically 24 or 48 hours.[3]
- Supernatant Collection: Collect the cell culture supernatant.
- Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a validated method such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.[2]
- Normalization: Normalize the aldosterone concentration to the total protein content or cell number in each well.

Visualizations

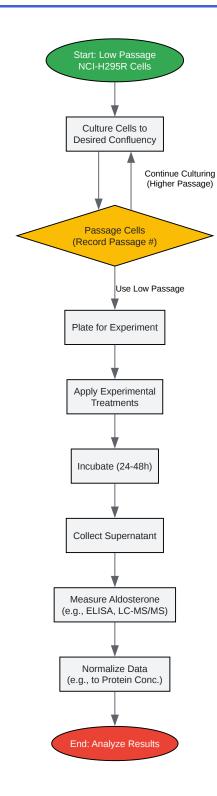




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Caption: Simplified signaling pathway for Angiotensin II and Potassium-stimulated aldosterone synthesis in NCI-H295R cells.

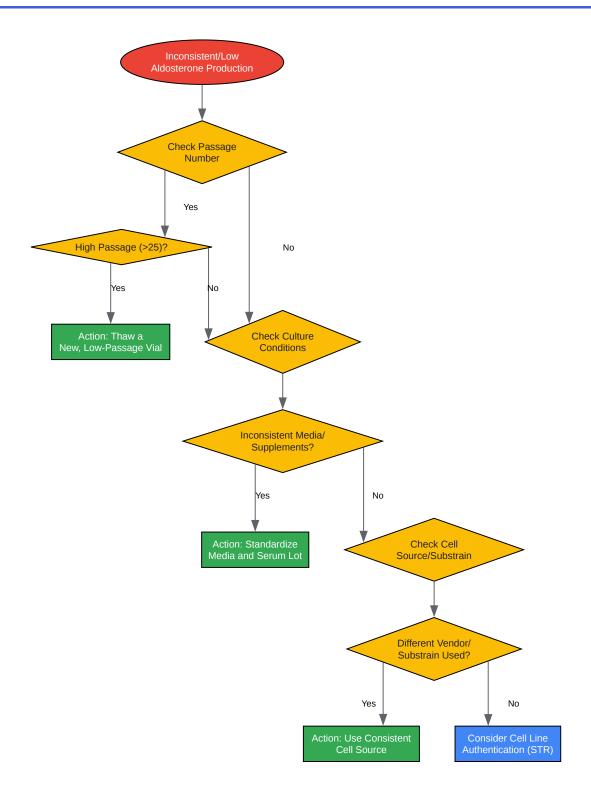




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Caption: General experimental workflow for assessing aldosterone production in NCI-H295R cells.





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Caption: A logical troubleshooting guide for issues with NCI-H295R aldosterone production.



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